molecular formula C23H23N3O6S B11681714 methyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

methyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11681714
M. Wt: 469.5 g/mol
InChI Key: PPKGVQPBFWGGTB-UHFFFAOYSA-N
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Description

Methyl 4-{[(2E)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2E)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazinanone ring, the introduction of the ethoxycarbonyl group, and the final coupling with the benzoate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2E)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl 4-{[(2E)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{[(2E)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2E)-6-{[4-(methoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
  • Methyl 4-{[(2E)-6-{[4-(propoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Uniqueness

Methyl 4-{[(2E)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to the specific combination of functional groups and the resulting chemical properties. Its ethoxycarbonyl group provides distinct reactivity compared to similar compounds with different alkoxycarbonyl groups, influencing its behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-methoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C23H23N3O6S/c1-4-32-22(30)15-7-9-16(10-8-15)24-20(28)18-13-19(27)26(2)23(33-18)25-17-11-5-14(6-12-17)21(29)31-3/h5-12,18H,4,13H2,1-3H3,(H,24,28)

InChI Key

PPKGVQPBFWGGTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C

Origin of Product

United States

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